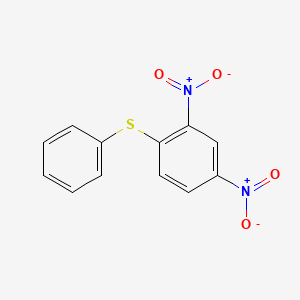

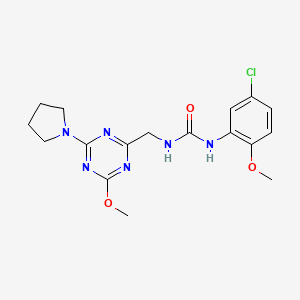

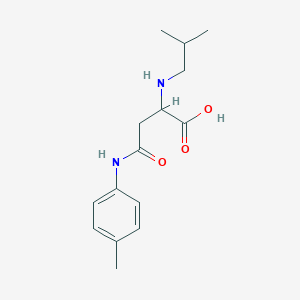

![molecular formula C6H10ClNO B2712406 7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride CAS No. 1314913-63-7](/img/structure/B2712406.png)

7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a chemical compound . It has been used in the synthesis of hyaluronated poly (exo-7-oxabicyclo [2.2.1]hept-5-en-2,3-dicarboxylic anhydride) brushes .

Synthesis Analysis

The synthesis of hyaluronated poly (exo-7-oxabicyclo [2.2.1]hept-5-en-2,3-dicarboxylic anhydride) brushes was realized in four successive steps :Scientific Research Applications

Chiral Resolution and Synthesis

The resolution of racemic 7-oxabicyclo[2.2.1]hept-5-en-2-one via cyclic aminals formation, demonstrating high yields and efficiency in producing enantiomeric ketones. This process allows for the recovery of chiral diamine, highlighting its utility in enantioselective synthesis (Forster et al., 1999).

Chemical Transformations and Reactions

The study on the Demjanov and Tiffeneau-Demjanov ring enlargements and the selective additions to soft electrophiles reveals insights into stereo- and regioselective additions, showcasing the compound's versatility in chemical transformations (Fattori et al., 1993).

Reactivity and Derivative Formation

Investigation into the reactivity of derivatives with different reactants leading to furan derivatives by diverse reaction paths, illustrates the compound's broad applicability in organic synthesis, confirming theoretical predictions about its homoconjugative effects (Arjona et al., 2001).

Synthetic Applications and Natural Product Synthesis

Efficient resolution of N-Boc-7-azabicyclo[2.2.1]hept-5-en-2-one illustrates its potential in formal syntheses of natural products like epibatidine and its enantiomer, indicating its importance in the synthesis of complex natural molecules (Moreno‐Vargas & Vogel, 2003).

Antimicrobial and Antioxidant Screening

Synthesis of novel 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their subsequent screening for antimicrobial and antioxidant activities demonstrate the compound's potential in medicinal chemistry and drug development (Dhanapal et al., 2013).

Mechanism of Action

Target of Action

The exact target of “7-Oxabicyclo[22Similar compounds, such as 7-oxabicyclo[221]heptanes, have been found to have interesting biological activity .

Mode of Action

Without specific information on “7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride”, it’s difficult to describe its mode of action. Similar compounds are known to interact with their targets through various chemical reactions, such as the diels–alder reaction .

Biochemical Pathways

The biochemical pathways affected by “7-Oxabicyclo[22Similar compounds have been used in the synthesis of natural products and bioactive compounds .

Result of Action

The molecular and cellular effects of “7-Oxabicyclo[22Similar compounds have been found to have bioactive properties .

properties

IUPAC Name |

7-oxabicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c7-5-3-4-1-2-6(5)8-4;/h1-2,4-6H,3,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOIWTSRFYIVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(C1N)O2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

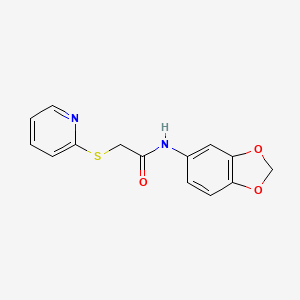

![[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol](/img/structure/B2712334.png)

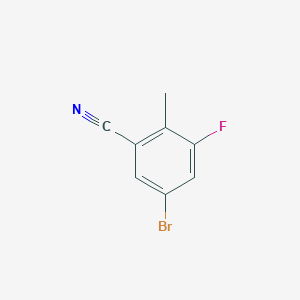

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712336.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)